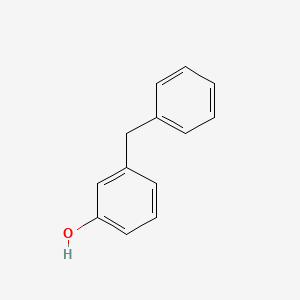

3-Benzylphenol

描述

Historical Overview of 3-Benzylphenol Research

The study of benzyl-substituted phenols dates back to the late 19th and early 20th centuries. Early research focused on the fundamental synthesis and characterization of these compounds. One of the pioneering works in this area was conducted by Paterno in 1872, who described the reaction of benzyl (B1604629) chloride with phenol (B47542). msu.edu Subsequent studies in the early 20th century further explored the synthesis and properties of various benzylphenol isomers and their derivatives. msu.edu A notable method developed for the synthesis of this compound involves the catalytic rearrangement of benzyl phenyl ether. Over the decades, research has evolved from basic synthesis to exploring the compound's potential in more specialized applications.

Significance and Research Trajectories of this compound

The significance of this compound in academic research lies in its utility as a versatile intermediate for creating more complex molecules. Its derivatives have been investigated for a wide array of applications, indicating a broad spectrum of research interest.

Key research trajectories for this compound and its derivatives include:

Pharmaceuticals: The core structure of this compound serves as a scaffold for the synthesis of potential therapeutic agents. ontosight.ai Research has particularly focused on its antimicrobial properties, with studies showing promise in the development of new antimicrobial agents. ontosight.ai For instance, derivatives of 3-amino-5-benzylphenol have been designed and synthesized as potential antitubercular agents. mdpi.comresearchgate.net

Materials Science: The phenolic and aromatic nature of this compound makes it a candidate for the development of new polymers and resins. ontosight.ai Its derivatives are explored for their potential to enhance thermal stability and mechanical properties in various materials. ontosight.ai

Agrochemicals: Phenolic compounds are known for their biological activity, and this compound derivatives have been investigated for their potential use as agrochemicals. ontosight.ai This includes applications as insecticides, fungicides, and herbicides. pharmacophorejournal.combiodiversitylibrary.org

Enzyme Inhibition: A significant area of research involves the design of this compound derivatives as enzyme inhibitors. For example, N-3-benzyl derivatives of phenobarbital (B1680315) have been synthesized and shown to be potent and selective inhibitors of the enzyme CYP2C19. nih.gov Other studies have explored derivatives as inhibitors of enzymes like aldose reductase and phosphodiesterase 7. nih.govpuigdomenech.eu

Current State of Research on this compound and its Derivatives

Current research on this compound continues to build upon these established trajectories, with a strong emphasis on medicinal chemistry and the development of bioactive compounds.

Recent studies have focused on designing and synthesizing novel derivatives with enhanced biological activities. For example, a 2019 study reported on a series of (3-benzyl-5-hydroxyphenyl)carbamates that exhibited significant inhibitory activity against Mycobacterium tuberculosis strains, including multidrug-resistant ones. mdpi.com This highlights the ongoing effort to address major health challenges through the chemical modification of the this compound scaffold.

In addition to antimicrobial applications, researchers are exploring the potential of this compound derivatives in other therapeutic areas. The development of selective enzyme inhibitors remains a key focus, with potential applications in treating a variety of diseases. nih.govnih.govresearchgate.netmdpi.comekb.eg The synthesis of new derivatives often involves multi-step reaction sequences to introduce various functional groups onto the this compound core, aiming to optimize their biological activity and properties. mdpi.comresearchgate.net

The table below summarizes some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C13H12O chemsrc.com |

| Molecular Weight | 184.234 g/mol chemsrc.com |

| Melting Point | 51-52°C chemsrc.com |

| Boiling Point | 323.5±11.0 °C at 760 mmHg chemsrc.com |

| Density | 1.1±0.1 g/cm3 chemsrc.com |

| LogP | 3.47 chemsrc.com |

| Flash Point | 155.1±11.1 °C chemsrc.com |

Structure

3D Structure

属性

IUPAC Name |

3-benzylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFDELMIGLPLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176818 | |

| Record name | 3-Benzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22272-48-6 | |

| Record name | 3-Benzylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022272486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Chemistry of 3 Benzylphenol

Classic Synthesis Routes for 3-Benzylphenol

Traditional methods for the synthesis of benzylphenols often involve multi-step processes that may lack high regioselectivity for the meta-substituted product.

Reaction of Phenol (B47542) with Benzyl (B1604629) Chloride in the Presence of a Base

The direct benzylation of phenol with benzyl chloride is a well-established method, typically proceeding via a Friedel-Crafts alkylation mechanism. This reaction is often carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. However, this approach is generally not selective for the synthesis of this compound. The hydroxyl group of phenol is an ortho-, para-directing group, meaning that the benzyl group will preferentially add to the positions ortho and para to the hydroxyl group. Consequently, the reaction of phenol with benzyl chloride typically yields a mixture of o-benzylphenol and p-benzylphenol as the major products, with only minor amounts of the desired m-benzylphenol. The formation of benzyl phenyl ether can also occur as a competing O-alkylation reaction. Due to this lack of selectivity, this method is not a preferred route for the targeted synthesis of this compound.

Reduction of 3-Benzoylphenol

A more reliable classical route to this compound involves a two-step process: the Friedel-Crafts acylation of a suitable aromatic precursor to form 3-benzoylphenol, followed by the reduction of the ketone functionality.

The synthesis of the precursor, 3-benzoylphenol, can be achieved through a Friedel-Crafts acylation of anisole (B1667542) with benzoyl chloride, followed by demethylation. The resulting 3-benzoylphenol can then be reduced to this compound. Standard reduction methods for converting a ketone to a methylene (B1212753) group (-CH2-) are the Clemmensen reduction and the Wolff-Kishner reduction.

The Clemmensen reduction involves the use of zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orgpw.liveannamalaiuniversity.ac.in This method is effective for aryl-alkyl ketones that are stable in strongly acidic conditions. wikipedia.orgpw.live

The Wolff-Kishner reduction provides an alternative under basic conditions. wikipedia.orgpharmaguideline.com This reaction involves the formation of a hydrazone intermediate from the ketone and hydrazine (B178648) (NH2NH2), followed by decomposition in the presence of a strong base, such as potassium hydroxide, at elevated temperatures. wikipedia.orgpharmaguideline.combyjus.com The Huang Minlon modification of this reaction, which involves carrying out the reaction in a high-boiling solvent like diethylene glycol, is a commonly used procedure. wikipedia.org

Advanced Synthetic Approaches to this compound and its Derivatives

Modern synthetic methods offer more efficient and selective routes to this compound and its derivatives. A notable example is the acid-catalyzed rearrangement of benzyl aryl ethers.

Polyphosphoric Acid-Catalyzed Benzyl Rearrangement of Benzyl Aryl Ethers to Benzylphenols

A systematic investigation into the polyphosphoric acid (PPA)-catalyzed rearrangement of benzyl aryl ethers has shown this to be a practical method for the benzylation of various aromatic phenols. This intramolecular rearrangement provides a valuable pathway to benzylphenols. The reaction generally involves the cleavage of the ether linkage followed by the electrophilic aromatic substitution of the resulting benzylic cation onto the phenolic ring.

Influence of Substitutions on Phenolic and Benzyl Moieties

The efficiency and regioselectivity of the PPA-catalyzed benzyl rearrangement are significantly influenced by the presence of substituents on both the phenolic and benzyl moieties of the starting benzyl aryl ether.

Substituents on the Phenolic Moiety: Electron-donating groups (EDGs) on the phenolic ring generally have a positive influence on the rearrangement, accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) on the phenolic moiety tend to decelerate the rearrangement process.

Substituents on the Benzyl Moiety: The effect of substituents on the benzyl group is more complex. Electron-donating groups on the benzyl moiety can have a positive effect on both the rearrangement and a competing deprotection (debenzylation) reaction. In contrast, electron-withdrawing groups on the benzyl ring significantly reduce the reactivity of the ether, often preventing both rearrangement and deprotection from occurring. It has been observed that EWGs on the benzyl moiety have a more pronounced deactivating effect than EWGs on the phenolic ring.

The regioselectivity of the rearrangement generally follows the established directing rules for electrophilic aromatic substitution. The incoming benzyl group will be directed to positions that are activated by the hydroxyl group and any other substituents present on the phenolic ring.

| Starting Ether | Phenolic Substituent (R¹) | Product(s) | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| 4-Methoxybenzyl phenyl ether | 4-OCH₃ | 2-Benzyl-4-methoxyphenol and 4-Benzyl-4-methoxyphenol | 62 (ortho), 7 (meta) | PPA, 25°C |

| Benzyl 4-chlorophenyl ether | 4-Cl | 2-Benzyl-4-chlorophenol | - | Slow reaction |

| Benzyl 4-nitrophenyl ether | 4-NO₂ | No reaction | - | - |

Effects of Varied Arenes and Combined Substitutions

The nature of the aromatic ring of the benzyl group (the arene) also plays a role in the outcome of the PPA-catalyzed rearrangement. When the benzyl group is replaced with other arylmethyl groups, the reactivity can be altered. For instance, the rearrangement of allyl phenyl ether in the presence of PPA has been shown to yield the ortho-rearranged product.

The combined effects of substitutions on both the phenolic and benzyl moieties can be strategically utilized to control the reaction outcome. By carefully selecting the substitution patterns, it is possible to favor the desired rearrangement pathway and achieve a higher yield of the target benzylphenol. For example, an electron-donating group on the phenolic ring combined with a neutral or slightly electron-donating group on the benzyl ring would be expected to facilitate the rearrangement. Conversely, the presence of strong electron-withdrawing groups on the benzyl portion of the molecule, such as nitro or cyano groups, effectively shuts down the reaction.

| Starting Ether | Benzyl Moiety Substituent | Product(s) | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| 4-Methoxybenzyl phenyl ether | 4'-OCH₃ | Rearranged products and deprotected phenol | - | - |

| 4-Nitrobenzyl phenyl ether | 4'-NO₂ | No reaction | - | - |

| 4-Cyanobenzyl phenyl ether | 4'-CN | No reaction | - | - |

| Allyl phenyl ether | Allyl | 2-Allylphenol | 39 | PPA |

Synthesis of 3-Amino-5-benzylphenol Derivatives

A key intermediate for the synthesis of various derivatives is 3-amino-5-benzylphenol. semanticscholar.org A documented synthesis of this compound and its subsequent derivatives begins with 3,5-dinitrobenzoic acid. semanticscholar.org The process involves several steps:

Esterification : 3,5-dinitrobenzoic acid is converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of thionyl chloride. semanticscholar.org

Nucleophilic Substitution : The resulting methyl 3,5-dinitrobenzoate (B1224709) undergoes a nucleophilic substitution reaction where one of the nitro groups is replaced by a methoxy (B1213986) group using lithium methoxide, yielding methyl 3-methoxy-5-nitro-benzoate. semanticscholar.org

Hydrolysis and Reduction : The ester is then hydrolyzed with aqueous sodium hydroxide, followed by reduction of the carboxylic acid to an alcohol using a sodium borohydride/boron trifluoride etherate system, which produces (3-methoxy-5-nitrophenyl)methanol. semanticscholar.org

Friedel-Crafts Alkylation : This alcohol derivative undergoes a Friedel-Crafts alkylation with benzene (B151609) to introduce the benzyl group, forming 1-benzyl-3-methoxy-5-nitrobenzene. semanticscholar.org

Final Steps : Subsequent reduction of the nitro group to an amine and demethylation of the methoxy group yield the target intermediate, 3-amino-5-benzylphenol. semanticscholar.org

From this key intermediate, a series of (3-benzyl-5-hydroxyphenyl)carbamates were synthesized and found to have good inhibitory activity against M. tuberculosis strains. semanticscholar.org

Synthesis of 3-Benzyloxyflavone Derivatives

3-Benzyloxyflavones, a class of synthetic derivatives of flavonols, are often synthesized from 3-hydroxyflavones. researchgate.net A common method involves the O-benzylation of the hydroxyl group at the 3-position of the flavone (B191248) core.

One established synthetic route is the Algar–Flynn–Oyamada (AFO) reaction to first form the 3-hydroxyflavone (B191502) scaffold, which is then benzylated. nih.gov A specific example details the synthesis of 3-(benzyloxy)-2-[4-(dimethylamino)phenyl]-4H-1-benzopyran-4-one. researchgate.net In this procedure, the parent 3-hydroxyflavone is dissolved in dry acetone (B3395972) with an excess of potassium carbonate. researchgate.net Benzyl chloride, dissolved in acetone, is then added dropwise to the mixture, which is stirred for 48 hours at 50–60 °C. researchgate.net The reaction mixture is subsequently poured into ice and neutralized with dilute hydrochloric acid to yield the desired 3-benzyloxyflavone derivative. researchgate.net A series of these derivatives have been investigated as potential dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

Synthesis of 3-Benzyl-5-oxa-1,2,3,4-Tetrahydro-2H-chromeno-(3,4-c)pyridin-8-yl Sulfamates

A modern and efficient approach to this scaffold is through a ruthenium-catalyzed [2 + 2 + 2] cycloaddition. rsc.org This atom-economical transformation involves the reaction of 1-ethynyl-2-(prop-2-yn-1-yloxy)benzene derivatives with various cyanamides. rsc.org The reaction is reported to be highly regioselective and tolerates a wide range of functional groups on both the diyne and cyanamide (B42294) starting materials, providing access to diversely functionalized 5H-chromeno[3,4-c]pyridines in good yields. rsc.org

Further functionalization of this core structure would be required to produce the target molecule. This would hypothetically involve:

Introduction of a benzyl group at the 3-position.

Selective reduction of the pyridine (B92270) ring to the 1,2,3,4-tetrahydro-2H-pyridine state.

Installation of a sulfamate (B1201201) group at the 8-position of the chromene ring system.

These subsequent transformations would require a multi-step synthetic sequence tailored to the specific reactivity of the chromeno[3,4-c]pyridine core.

Benzylation of Phenol with Benzyl Alcohol Catalyzed by Acids

The direct benzylation of phenol with benzyl alcohol is a fundamental method for producing benzylphenols, including this compound, although mixtures of ortho, meta, and para isomers are common. nih.gov The reaction is typically catalyzed by strong acids. One study investigated the use of sulfuric acid as an inexpensive and effective catalyst for this process. nih.govgoogle.com

The reaction is generally carried out by heating phenol and the sulfuric acid catalyst to the desired temperature, followed by the gradual addition of benzyl alcohol. nih.gov The effects of various reaction parameters on the yield of benzylphenol have been studied. nih.gov It was found that the yield of the product increased with higher temperatures, with an optimal temperature identified at 140°C. nih.gov The molar ratio of phenol to benzyl alcohol also significantly impacts the yield; increasing the ratio from 4:1 to 8:1 resulted in an increased yield from 70.2% to 87.4%. nih.gov

| Parameter | Condition | Benzylphenol Yield (%) |

| Temperature | 140 °C | Maximum Yield |

| Molar Ratio (Phenol:Benzyl Alcohol) | 4:1 | 70.2 |

| 8:1 | 87.4 | |

| H₂SO₄ Concentration | 94% | Optimal |

| Time of Stirring | 3 h | Best Yield |

This table presents optimized conditions for the sulfuric acid-catalyzed benzylation of phenol. nih.gov

Other acid catalysts, such as activated alumina, have also been employed, particularly to achieve selectivity for the ortho-isomer, o-benzylphenol. acs.org

Wittig Rearrangement in the Synthesis of Benzyloxyphenylphosphonamidates

The mdpi.comrsc.org-Wittig rearrangement offers an indirect method for carbon-carbon bond formation and has been applied to O-benzyl ethers. rsc.org In the context of this compound related structures, the synthesis and rearrangement of benzyloxyphenylphosphonamidates have been explored. rsc.org This process involves the preparation of an aryl benzyl ether that has a phosphonamidate group on the aromatic ring, meta or para to the benzyloxy group. rsc.org

For the meta-substituted isomer, the synthesis starts with 3-bromophenol, which is reacted with benzyl bromide in the presence of potassium carbonate in acetonitrile (B52724) to form 1-(benzyloxy)-3-bromobenzene. rsc.org This intermediate is then further functionalized to introduce the phosphonamidate group.

Upon treatment with a strong base, typically n-butyllithium in tetrahydrofuran (B95107) (THF) at room temperature, these compounds undergo a Wittig rearrangement. rsc.org The reaction involves the deprotonation of the benzylic carbon, followed by a mdpi.comrsc.org-rearrangement to form a new carbon-carbon bond, ultimately yielding novel phosphonamidate-substituted diarylmethanols in moderate to good yields. rsc.org

Chemical Reactions and Transformations of this compound

Oxidation Reactions of Benzylphenols

The benzylphenol structure contains two sites susceptible to oxidation: the phenolic ring and the benzylic carbon of the side chain.

Side-Chain Oxidation : The alkyl group attached to an aromatic ring can be oxidized under strong conditions, provided there is at least one hydrogen atom on the benzylic carbon. When a benzylphenol is treated with a potent oxidizing agent like chromic acid or potassium permanganate (B83412), the benzylic carbon is oxidized to a carboxylic acid. In this reaction, the bond between the benzylic carbon and the other carbon of the side chain is cleaved. For benzylphenol, this would result in the formation of 3-hydroxybenzoic acid. This type of reaction is specific to the benzylic position because any radical or cationic intermediate formed at this site is stabilized by resonance with the attached aromatic ring.

Oxidation of the Phenolic Ring : Phenols can be oxidized to quinones. For example, phenol itself can be oxidized by Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid) to produce benzoquinone. While the oxidation of unsubstituted phenol is straightforward, the oxidation of substituted phenols like this compound can lead to more complex product mixtures. Early research on the oxidation of a derivative, benzyl-phenyl-methyl ether, with alkaline permanganate resulted in the formation of a ketone, paraoxybenzophenone, through the oxidation of the methylene (CH₂) group. Theoretical studies using density functional theory (DFT) have also been conducted to investigate the thermochemistry of the radical-driven chain oxidation of gaseous p-benzylphenol.

Derivatization Strategies for Enhanced Bioactivity

The core structure of this compound serves as a valuable scaffold for chemical modification, allowing researchers to explore structure-activity relationships and enhance its therapeutic potential. A key strategy involves the derivatization of the phenolic hydroxyl group to produce new classes of compounds with improved biological effects.

One notable area of investigation has been the development of novel antitubercular agents. mdpi.com Research has demonstrated that transforming this compound into a series of carbamate (B1207046) derivatives can yield compounds with potent activity against Mycobacterium tuberculosis. This strategy involves converting the hydroxyl group of an amino-substituted benzylphenol into various carbamates.

A study focused on designing and synthesizing a series of 3-amino-5-benzylphenol derivatives led to the discovery of (3-benzyl-5-hydroxyphenyl)carbamates with significant inhibitory activity against multiple strains of M. tuberculosis, including H37Ra, H37Rv, and clinically isolated multidrug-resistant strains. mdpi.com The minimum inhibitory concentration (MIC) for these compounds was found to be in the range of 0.625–6.25 μg/mL. mdpi.com

The synthesis of these derivatives, such as methyl, benzyl, and 4-chlorophenyl carbamates, highlights a targeted approach to modifying the this compound backbone to enhance its antimycobacterial properties. mdpi.com The results from these studies indicate that 3-hydroxyphenylcarbamates represent a promising class of new antitubercular agents. mdpi.com

The table below details specific examples of these derivatization efforts.

Table 1: Bioactivity of this compound Carbamate Derivatives

| Compound ID | Derivative Name | Bioactivity Profile | Source |

|---|---|---|---|

| 3b | 4-Chlorophenyl (3-benzyl-5-hydroxyphenyl)carbamate | Part of a series with good inhibitory activity against M. tuberculosis strains (MIC = 0.625–6.25 μg/mL). | mdpi.com |

| 3d | Benzyl (3-benzyl-5-hydroxyphenyl)carbamate | Part of a series with good inhibitory activity against M. tuberculosis strains (MIC = 0.625–6.25 μg/mL). | mdpi.com |

| 3e | Methyl (3-benzyl-5-hydroxyphenyl)carbamate | Part of a series with good inhibitory activity against M. tuberculosis strains (MIC = 0.625–6.25 μg/mL). | mdpi.com |

Spectroscopic Characterization and Structural Elucidation of 3 Benzylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of magnetic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For 3-benzylphenol, ¹H and ¹³C NMR spectra provide definitive evidence for its structural framework, confirming the presence of two distinct aromatic rings and a methylene (B1212753) bridge.

In the ¹H NMR spectrum, the protons on the two aromatic rings resonate in the downfield region, typically between 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and splitting patterns (multiplicities) of these aromatic protons are dictated by their position relative to the hydroxyl and benzyl (B1604629) substituents. The phenolic hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The two protons of the methylene bridge (-CH₂-) are chemically equivalent and appear as a sharp singlet, usually around 4.0 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic rings appear in the range of 110-160 ppm. The carbon bearing the hydroxyl group is significantly deshielded, while the methylene bridge carbon gives a characteristic signal in the aliphatic region, typically around 40-45 ppm. The increasing complexity of natural and synthetic compounds often necessitates the use of advanced 1D and 2D NMR techniques for complete structural assignment. ipb.pt

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.5 | 110 - 145 |

| Phenolic O-H | Variable (broad singlet) | N/A |

| Methylene (-CH₂-) | ~4.0 (singlet) | ~41 |

| Aromatic C-OH | N/A | ~155 |

| Aromatic C-CH₂ | N/A | ~142 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent band is a broad absorption in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. docbrown.infolibretexts.org The broadening of this peak is a result of intermolecular hydrogen bonding. docbrown.info The spectrum also shows multiple sharp bands above 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the aromatic rings. lumenlearning.com In contrast, the C-H stretching vibrations of the aliphatic methylene (-CH₂-) bridge appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. pressbooks.pub

Stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic rings give rise to a series of absorptions in the 1400-1600 cm⁻¹ region. docbrown.infolumenlearning.com Additionally, a strong C-O stretching vibration is typically observed between 1140 and 1410 cm⁻¹. docbrown.info The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations. docbrown.info

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Sharp, Medium |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 | Sharp, Medium |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Strong |

| Phenolic C-O | Stretching | 1140 - 1410 | Strong |

The methylene (-CH₂-) bridge in this compound is a key structural element whose vibrational frequencies can provide information about the molecule's conformation. The C-H stretching vibrations of a CH₂ group are categorized as symmetric and asymmetric. Typically, the asymmetric stretching frequency appears at a higher wavenumber (around 2925 cm⁻¹) than the symmetric stretching frequency (around 2850 cm⁻¹). uomustansiriyah.edu.iqresearchgate.net The precise positions and intensities of these bands can be sensitive to the local environment and the dihedral angle between the two phenyl rings. Rotational isomers (conformers) can lead to slight shifts in these vibrational frequencies, and detailed analysis, often supported by computational chemistry, can help in understanding the preferred conformations of the molecule in different states. uci.edu Methylene scissoring (bending) vibrations are also characteristic, typically appearing around 1450 cm⁻¹. uomustansiriyah.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy π orbitals to higher-energy π* orbitals. The UV-Vis spectrum of this compound is expected to show strong absorptions corresponding to these π → π* transitions, characteristic of the substituted benzene (B151609) rings. The presence of the hydroxyl group, an auxochrome, can influence the position and intensity of these absorption bands.

Solvatochromism is the phenomenon where the position of a compound's absorption or emission spectrum changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the solute molecule. wikipedia.org Studying the UV-Vis spectrum of this compound in a series of solvents with varying polarities can provide valuable information about its electronic structure. For π → π* transitions, an increase in solvent polarity often leads to a bathochromic (red) shift, which is a shift to a longer wavelength. slideshare.net This is because polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the electronic transition. tutorchase.com Conversely, a hypsochromic (blue) shift to shorter wavelengths can also occur, particularly for n → π* transitions. slideshare.net Such studies help in understanding solute-solvent interactions and the nature of the electronic excited states. slideshare.net

Mass Spectrometry in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. nih.gov For this compound (C₁₃H₁₂O), the molecular weight is 184.23 g/mol . nist.gov In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 184.

The fragmentation of this compound under electron ionization (EI) is expected to follow predictable pathways. A primary fragmentation event is the cleavage of the bond between the methylene carbon and the hydroxyl-substituted phenyl ring, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z = 91. This ion can further rearrange to the highly stable tropylium (B1234903) ion. Other significant fragments may include the loss of a hydrogen atom from the molecular ion, resulting in an [M-1]⁺ peak at m/z = 183. nih.gov Analysis of these fragment ions helps to confirm the connectivity of the benzyl and phenol (B47542) moieties.

| m/z Value | Proposed Ion Structure | Formula | Notes |

|---|---|---|---|

| 184 | [C₁₃H₁₂O]⁺ | C₁₃H₁₂O | Molecular Ion (M⁺) |

| 183 | [C₁₃H₁₁O]⁺ | C₁₃H₁₁O | Loss of a hydrogen atom ([M-H]⁺) |

| 91 | [C₇H₇]⁺ | C₇H₇ | Benzyl or Tropylium cation |

X-ray Crystallography for Solid-State Conformations

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would yield a detailed structural model, providing accurate measurements of bond lengths, bond angles, and torsional angles. This information would unambiguously establish the solid-state conformation of the molecule, including the relative orientation of the two phenyl rings. Furthermore, it would reveal details about the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the phenolic hydroxyl group and potential π-π stacking interactions between the aromatic rings. While crystal structure data for this compound is not widely reported, data for isomers such as 2-benzylphenol (B1197477) is available, demonstrating the utility of this technique for the benzylphenol class of compounds. nih.gov

Thermal Analysis Techniques

Following a comprehensive search of scientific literature and databases, no specific research studies detailing the thermal analysis of this compound or its derivatives using Differential Scanning Calorimetry (DSC) for polymorphism or Thermally Stimulated Depolarization Currents (TSDC) for molecular motions were identified. The following sections outline the principles of these techniques as they would be applied if such studies were available.

Differential Scanning Calorimetry (DSC) for Polymorphism

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of materials, including the identification and characterization of polymorphs. wikipedia.orgtainstruments.com Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. rsc.orgshimadzu.com These different forms, or polymorphs, can exhibit varying physical properties such as melting point, solubility, and stability, making their characterization crucial in fields like pharmaceuticals. researchgate.netresearchgate.net

In a typical DSC experiment, a sample and a reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain them at the same temperature is measured. researchgate.net When a polymorphic transition occurs, such as melting or a solid-solid phase transition, there is an associated change in enthalpy, which is detected as a peak in the DSC thermogram. shimadzu.com

For a hypothetical study on this compound, DSC analysis could reveal the existence of different polymorphs by identifying distinct melting points or endothermic/exothermic transitions corresponding to changes between crystalline forms. The data from such an analysis would typically be presented in a table format.

Table 1: Hypothetical DSC Data for Polymorphs of this compound

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |

|---|---|---|

| Form I | Data Not Available | Data Not Available |

| Form II | Data Not Available | Data Not Available |

| Form III | Data Not Available | Data Not Available |

Note: This table is illustrative as no experimental data for this compound has been found in the public domain.

Thermally Stimulated Depolarization Currents (TSDC) for Molecular Motions

Thermally Stimulated Depolarization Currents (TSDC) is a sensitive technique used to study molecular mobility and relaxation phenomena in dielectric materials. The method involves polarizing a sample at a high temperature by applying an electric field, followed by cooling to a low temperature to freeze in the dipolar orientation. The external field is then removed, and the sample is heated at a constant rate. As the temperature increases, the dipoles relax back to their random orientation, generating a depolarization current that is measured as a function of temperature. wikipedia.org

The resulting TSDC spectrum consists of peaks, where the temperature of the peak maximum and the area under the peak provide information about the activation energy of the relaxation process and the concentration of relaxing dipoles, respectively. This technique is particularly useful for investigating molecular motions in polymers and other organic materials.

If TSDC studies were conducted on this compound, they could provide insights into the molecular dynamics, such as the reorientation of the hydroxyl group or the benzyl substituent. The data would allow for the characterization of different relaxation processes and their associated kinetic parameters.

Table 2: Hypothetical TSDC Data for Molecular Relaxations in this compound

| Relaxation Process | Peak Temperature (K) | Activation Energy (eV) |

|---|---|---|

| γ-relaxation | Data Not Available | Data Not Available |

| β-relaxation | Data Not Available | Data Not Available |

| α-relaxation | Data Not Available | Data Not Available |

Note: This table is illustrative as no experimental data for this compound has been found in the public domain.

Computational Chemistry and Theoretical Studies of 3 Benzylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. nlss.org.inaps.org DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize molecular geometry, predict vibrational frequencies, and determine various electronic and energetic properties. nih.govmdpi.com This method provides a balance between accuracy and computational cost, making it a powerful tool for understanding the nuances of molecular behavior. arxiv.org

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comossila.com The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A small energy gap suggests high polarizability, low kinetic stability, and higher chemical reactivity, whereas a large gap indicates a more stable and less reactive ("harder") molecule. nih.govwuxibiology.com For 3-benzylphenol, the HOMO is expected to be localized on the electron-rich phenol (B47542) ring, particularly the oxygen atom and the aromatic π-system, while the LUMO would likely be distributed across the antibonding orbitals of the aromatic systems.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.95 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.90 | Indicates chemical stability and reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as core pairs, lone pairs, and bonds. uni-muenchen.dewisc.edu This analysis provides detailed information about intramolecular and intermolecular interactions, charge transfer, and hyperconjugative effects that contribute to molecular stability. researchgate.netdergipark.org.tr

The analysis quantifies the stabilization energy E(2) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. A larger E(2) value indicates a more intense interaction. researchgate.net In this compound, significant interactions would be expected between the oxygen lone pairs (LP) and the antibonding π* orbitals of the phenol ring, as well as interactions between the π orbitals of the two aromatic rings.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (2) O | π* (Caromatic-Caromatic) | 20.5 | Lone pair delocalization into the phenol ring. |

| π (Caromatic-Caromatic) | π* (Caromatic-Caromatic) | 18.2 | Intra-ring π-conjugation. |

| σ (C-H) | σ* (C-C) | 3.1 | Hyperconjugation from C-H bonds. |

Non-linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, as they can alter the properties of light. ias.ac.in Computational methods can predict the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). dtic.mil Molecules with large hyperpolarizability values are considered promising for NLO applications. researchgate.net

The NLO properties of organic molecules are often associated with intramolecular charge transfer between electron donor and acceptor groups, facilitated by a π-conjugated system. ias.ac.in In this compound, the hydroxyl group acts as an electron donor and the aromatic rings serve as the conjugated system. DFT calculations can quantify the components of the hyperpolarizability tensor to evaluate the molecule's potential as an NLO material. Functionals like B3LYP are commonly used, though they may overestimate some NLO properties. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic species. uni-muenchen.deresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. wolfram.com

Typically, red or yellow regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas) and are favorable for nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would show a region of high negative potential around the phenolic oxygen atom due to its lone pairs, making it a primary site for hydrogen bonding and electrophilic interactions. The hydrogen of the hydroxyl group would appear as a region of positive potential.

Thermochemical Properties and Reaction Enthalpies

DFT calculations are a reliable method for determining the thermochemical properties of molecules, such as standard enthalpies of formation (ΔfH°), entropies, and heat capacities. arxiv.org These calculations are crucial for understanding the thermodynamics of chemical reactions, including reaction enthalpies, which determine whether a process is exothermic or endothermic. By computing the total electronic energies of reactants and products, the energy change of a reaction can be accurately predicted. researchgate.net For this compound, this could be applied to study reactions like its formation, oxidation, or participation in polymerization processes.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein to form a stable complex. ekb.egnih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding affinity between the ligand and the protein. mdpi.com

Phenolic compounds are known to interact with a variety of proteins. A molecular docking study of this compound could explore its binding potential with enzymes or receptors where phenol derivatives have shown activity. The simulation would identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. For this compound, the hydroxyl group would likely act as a hydrogen bond donor and acceptor, while the two phenyl rings would engage in hydrophobic and π-π stacking interactions. nih.govekb.eg

Molecular Dynamics (MD) Simulations for System Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. While specific MD simulation studies focusing solely on the system stability of this compound are not extensively detailed in the public domain, the principles of this technique are widely applied to similar phenolic compounds, such as resorcinolic lipids, to understand their interactions and effects on systems like phospholipid bilayers. nih.gov

An MD simulation of this compound would typically involve the following steps:

System Setup: A simulation box is created containing this compound molecules and, depending on the research question, other relevant molecules such as water, lipids, or a target protein.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is assigned to all atoms. This governs the interactions between atoms, including bonded and non-bonded forces.

Equilibration: The system is allowed to relax to a stable state under controlled temperature and pressure, ensuring a realistic starting point for the production simulation.

Production Run: The simulation is run for a specific duration, during which the trajectories of the atoms are calculated by integrating Newton's laws of motion.

For assessing system stability, researchers would analyze various parameters over the simulation time. These parameters can indicate whether the system remains in a stable conformational state or undergoes significant changes.

By simulating this compound, for instance, within a biological membrane, researchers could observe how it orients itself and whether its presence disrupts or stabilizes the lipid bilayer, similar to studies conducted on other resorcinol derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govijnrd.orgslideshare.netnih.gov For phenolic compounds like this compound, QSAR studies are particularly valuable for predicting their antioxidant activity or other biological effects based on their molecular descriptors. nih.gov

A typical QSAR study involves developing a model that correlates descriptors of a set of molecules with their experimentally determined activity. This model can then be used to predict the activity of new or untested compounds. mdpi.com

The key components of a QSAR analysis for a compound like this compound would include:

Molecular Descriptors: These are numerical values that quantify different aspects of a molecule's structure. They can be categorized as:

Topological: Describing the connectivity of atoms.

Geometric: Related to the 3D structure of the molecule.

Electronic: Pertaining to the distribution of electrons (e.g., dipole moment, energies of molecular orbitals). nih.gov

Physicochemical: Such as lipophilicity (logP) and molar refractivity.

Statistical Model: A mathematical equation is generated using statistical methods like Multiple Linear Regression (MLR) to correlate the descriptors with the biological activity. The general form of a QSAR model is: Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n). slideshare.net

For phenolic antioxidants, QSAR models have been developed that use parameters like the heat of formation, the energy of the highest occupied molecular orbital (HOMO), and the number of hydroxyl groups to predict their antioxidant capacity. nih.gov A hypothetical QSAR study on a series of benzylphenol derivatives could yield a model to predict their efficacy as, for example, enzyme inhibitors or antioxidants.

Table 2: Hypothetical QSAR Descriptors and Their Relevance for this compound

| Descriptor | Type | Potential Relevance to Activity |

|---|---|---|

| LogP | Physicochemical | Relates to the compound's ability to cross cell membranes. |

| HOMO Energy | Electronic | Often correlated with the ability of a phenol to donate a hydrogen atom (antioxidant activity). nih.gov |

| Molecular Weight | Constitutional | A basic descriptor that can influence various biological activities. |

| Number of H-bond donors/acceptors | Physicochemical | Important for interactions with biological targets like proteins. |

| Surface Area | Geometric | Can influence how the molecule fits into a receptor's active site. |

The predictive power of the resulting QSAR model is then validated to ensure its reliability for screening new compounds. mdpi.com

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. slideshare.netnih.gov These predictions are crucial in the early stages of drug discovery to filter out candidates with unfavorable ADMET profiles. For a compound like this compound, ADMET prediction can provide insights into its likely behavior in a biological system. plos.orgnih.govmdpi.com

Various software and web-based tools are available to perform these predictions, often relying on large datasets of experimentally determined properties of other molecules to build their predictive models.

Table 3: Predicted ADMET Properties for this compound (Illustrative)

| ADMET Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Suggests good absorption from the gastrointestinal tract. mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Likely to penetrate | Indicates the potential to enter the central nervous system. mdpi.com |

| CYP450 Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2D6) | Predicts potential for drug-drug interactions as it may interfere with the metabolism of other drugs. mdpi.com |

| Ames Test | Non-mutagenic | Predicts a low likelihood of causing genetic mutations. |

| hERG Inhibition | Low risk | Suggests a low potential for causing cardiac toxicity. |

| Plasma Protein Binding | High | Indicates that a significant fraction of the compound in the blood would be bound to proteins, affecting its distribution. slideshare.net |

These in silico predictions are based on the structural features of this compound and its similarity to other compounds with known ADMET properties. While these predictions are valuable for initial screening, they require experimental validation.

Cheminformatics and Big Data Frameworks for Thermodynamic Data Validation

Cheminformatics and big data frameworks are increasingly being used to validate large sets of chemical data, including thermodynamic properties. A notable application in this area involved the use of a big data framework to assess the reliability of standard enthalpies of formation for numerous chemical species, where this compound was highlighted as an example. cam.ac.uk

This framework employed a method of automated global cross-validation using error-canceling-balanced reactions. cam.ac.uk The study identified this compound as a species with "unreliable" reference data for its standard enthalpy of formation. cam.ac.uk The calculated values for its enthalpy of formation within the framework showed a significant discrepancy from the existing reference data. cam.ac.uk

The analysis suggested that the discrepancy for this compound was substantial, with an error of 14.57 kcal mol⁻¹, which is larger than what would be expected from the theoretical methods used. cam.ac.uk This finding points to a likely issue with the original experimental reference data. cam.ac.uk Evidence from other studies on related phenols from the same original experiment supported the possibility of discrepancies. cam.ac.uk

Table 4: Thermodynamic Data Validation for this compound

| Data Point | Status | Reason |

|---|---|---|

| Reference Standard Enthalpy of Formation | Classified as Unreliable | The framework's calculated values showed a large deviation (14.57 kcal mol⁻¹) from the reference value. cam.ac.uk |

| Computational Method Suggestion | Group additivity methods | The data clustering within the framework suggested that group additivity methods might be a suitable choice for calculations involving this compound. cam.ac.uk |

Biological Activities and Pharmacological Research of 3 Benzylphenol and Its Derivatives

Anticancer and Antileukemic Potentials

The therapeutic potential of 3-benzylphenol and its derivatives has been a subject of interest in anticancer research. These compounds have been investigated for their ability to inhibit the growth of cancer cells and interact with key proteins involved in cancer progression.

In vitro Cytotoxicity against Cancer Cell Lines (e.g., A549)

Recent studies have explored the cytotoxic effects of various derivatives of this compound against human cancer cell lines. For instance, a series of 3-amino-5-benzylphenol derivatives were synthesized and evaluated for their cytotoxic activity. Among these, compounds 3i and 3l demonstrated moderate cytotoxicity against the A549 human lung cancer cell line. researchgate.net

In a separate study, a series of 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines were synthesized and screened for their antiproliferative activity against a panel of human cancer cell lines. One of the derivatives, 3-Benzyl-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine (4d), showed notable antiproliferative activity against several cell lines, including A549, with a growth inhibition of 12.19%. researchgate.net

Another class of compounds, 3-Benzylchroman-4-ones, were also synthesized and tested for their anticancer properties. These compounds were evaluated against BT549 (human breast carcinoma) and HeLa (human cervical carcinoma) cell lines. Compound 3b was the most active against BT549 cells with an IC50 of 20.1 µM, while compound 3h was most effective against HeLa cells with an IC50 of 20.45 µM. nih.gov

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| 3-amino-5-benzylphenol derivatives (3i, 3l) | A549 | Moderate cytotoxicity | researchgate.net |

| 3-Benzyl-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine (4d) | A549 | 12.19% growth inhibition | researchgate.net |

| 3-Benzylchroman-4-one (3b) | BT549 | IC50 = 20.1 µM | nih.gov |

| 3-Benzylchroman-4-one (3h) | HeLa | IC50 = 20.45 µM | nih.gov |

Molecular Docking with Cancer Proteins

Molecular docking studies have been employed to understand the potential mechanisms of action of this compound derivatives at a molecular level. These computational studies help in predicting the binding affinity and interaction patterns of these compounds with proteins that are crucial for cancer cell survival and proliferation.

In a study involving 3-benzylchroman-4-one derivatives, molecular docking was performed to examine the interaction between the most active compound, 3h, and the tumor suppressor protein p53. nih.gov This type of analysis provides insights into how these compounds might exert their anticancer effects by modulating the function of key regulatory proteins.

Similarly, molecular docking simulations were used to investigate the binding of 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines to the colchicine (B1669291) binding site of tubulin, a protein essential for cell division. The results indicated that these ligands, with the exception of 4d, exhibited similar binding interactions. researchgate.net Ligand 4d showed a unique binding pattern with two H-bonds and a π-cationic interaction. researchgate.net The binding affinities for compounds 4a-d against tubulin protein ranged from -7.5 to -8.0 kcal/mol. researchgate.net

| Compound/Derivative | Target Protein | Key Findings | Reference |

| 3-Benzylchroman-4-one (3h) | p53 | Examined for interaction | nih.gov |

| 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines (4a-f) | Tubulin (colchicine binding site) | Binding affinities ranged from -7.5 to -8.0 kcal/mol; ligand 4d showed unique interactions. | researchgate.net |

Other Pharmacological Activities

Beyond their anticancer potential, compounds containing the benzylphenol moiety have been explored for a range of other pharmacological activities.

Antimalarial Activity of Benzyl-Containing Compounds

The benzyl (B1604629) group is a feature in several compounds investigated for their antimalarial properties. Phenolic compounds, in general, are known to possess antimalarial activity, potentially by interfering with the parasite's redox metabolism or inhibiting hemozoin formation. researchgate.netthieme-connect.com

A study on benzimidazole (B57391) derivatives with phenolic Mannich base side chains revealed that N-benzyl analogues displayed sub-micromolar activity against the NF54 strain of Plasmodium falciparum. up.ac.za Specifically, the 1-((4-trifluoromethyl)benzyl) derivatives showed superior activity compared to other analogues. up.ac.za

Another investigation focused on a compound with a 3-benzyloxy-4-methoxy-phenyl group, which demonstrated antimalarial activity against the W2 strain of P. falciparum in in-vitro tests. scielo.br Molecular docking studies have also been used to evaluate the binding affinity of natural phenolics and their derivatives on Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), a potential drug target. nijophasr.net

| Compound Class | Malaria Parasite Strain | Activity | Reference |

| N-benzyl benzimidazole derivatives | P. falciparum (NF54) | Sub-micromolar activity | up.ac.za |

| 1-((4-trifluoromethyl)benzyl) benzimidazole derivatives | P. falciparum (NF54/K1) | IC50 = [0.19 – 0.47]/[0.06 – 1.69] µM | up.ac.za |

| 1-(3-benzyloxy-4-methoxy-phenyl) derivative | P. falciparum (W2) | Active in in-vitro tests | scielo.br |

Antifungal Activity of Benzyl-Containing Compounds

The antifungal potential of benzyl-containing compounds has also been a focus of research. Phenolic compounds are known to exhibit antifungal properties through various mechanisms, including disruption of the cell membrane. researchgate.net

A study on synthetic benzyl bromides, ketones, and chalcone (B49325) derivatives showed that benzyl bromide derivatives were particularly effective against Candida albicans and Candida krusei. nih.gov One derivative, 1a, was also highly effective against Aspergillus niger. nih.gov The minimum inhibitory concentration (MIC) for benzyl bromide (1a) against C. albicans was 0.25 mg/mL, while for benzyl bromide (1c) against C. krusei it was 0.5 mg/mL. nih.gov

| Compound Class | Fungal Species | Activity | Reference |

| Benzyl bromide derivatives (1a-c) | C. albicans, C. krusei | Inhibition zones ranging from 9 to 35 mm | nih.gov |

| Benzyl bromide derivative (1a) | A. niger | Inhibition zone of 14 mm | nih.gov |

| Benzyl bromide (1a) | C. albicans | MIC = 0.25 mg/mL | nih.gov |

| Benzyl bromide (1c) | C. krusei | MIC = 0.5 mg/mL | nih.gov |

Analgesic and Anti-inflammatory Effects of Ribofuranose Derivatives

Derivatives of α-D-ribofuranose, which can be synthesized from a starting material containing a benzyl group like 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose, have shown promising analgesic and anti-inflammatory activities. nih.govnih.gov

In one study, five α-D-ribofuranose analogues were synthesized and tested. Compound 3 demonstrated significant peripheral and central analgesic activity, with a 79.74% inhibition of writhing in an acetic acid-induced model. nih.govsemanticscholar.org Compounds 2 and 6 exhibited potent anti-inflammatory effects, with paw edema inhibitions of 91.15% and 95.13%, respectively. nih.govsemanticscholar.org

Another study on four different α-D-ribofuranose derivatives found that compound 2a showed both central and peripheral analgesic activity. nih.govresearchgate.net In the anti-inflammatory assay, compounds 2a and 4 produced significant paw edema inhibition of 82.6% and 87.6%, respectively. nih.govresearchgate.net Molecular docking studies revealed that these compounds have a high binding affinity for enzymes like cyclooxygenase-1, phospholipase A2, and interleukin-1 receptor-associated kinase-4, which are involved in the inflammatory process. nih.gov

| Compound/Derivative | Pharmacological Effect | Key Findings | Reference |

| α-D-ribofuranose analogue (Compound 3) | Analgesic | 79.74% writhing inhibition | nih.govsemanticscholar.org |

| α-D-ribofuranose analogue (Compound 2) | Anti-inflammatory | 91.15% paw edema inhibition | nih.govsemanticscholar.org |

| α-D-ribofuranose analogue (Compound 6) | Anti-inflammatory | 95.13% paw edema inhibition | nih.govsemanticscholar.org |

| α-D-ribofuranose derivative (Compound 2a) | Analgesic & Anti-inflammatory | Exhibited both activities; 82.6% paw edema inhibition | nih.govresearchgate.net |

| α-D-ribofuranose derivative (Compound 4) | Anti-inflammatory | 87.6% paw edema inhibition | nih.govresearchgate.net |

Impact on Insect Chemosterilization

Research into novel pest control methods has explored the use of chemical compounds to induce sterility in insects, a method known as chemosterilization. britannica.com This approach aims to reduce pest populations by disrupting their reproductive cycle. nih.gov Derivatives of benzylphenol have been investigated as part of a broader class of compounds known as insect growth regulators (IGRs), which can interfere with the normal development and reproduction of insects. oup.comunido.org

One study tested ten different IGRs for their chemosterilizing effects on the Mediterranean fruit fly, Ceratitis capitata. oup.comsenasica.gob.mx Among the tested substances was a benzylphenol derivative identified as J2644. oup.comsenasica.gob.mx These compounds were administered to adult flies by mixing them into their food. oup.comsenasica.gob.mx The primary measure of efficacy was the impact on the hatching of eggs. oup.comsenasica.gob.mx While phenyl-benzoylureas with fluorinated alkoxy substituents, such as lufenuron (B1675420) and triflumuron, demonstrated the highest activity in suppressing egg hatch, the sterilant activity of other tested IGRs, including benzylphenol J2644, was found to be comparatively low. oup.comsenasica.gob.mxresearchgate.net

Further research has focused on the molecular modification of benzylphenol and benzyl-1,3-benzodioxole types of compounds to enhance their potential as insect chemosterilants. unido.org This line of inquiry suggests that the benzylphenol scaffold is a subject of interest for developing more potent and selective anti-insect agents that operate by disrupting hormonal balance or other developmental processes. unido.org

Activity of Various Insect Growth Regulators (IGRs) as Chemosterilants against Ceratitis capitata

Data from a study evaluating the chemosterilizing effects of ten IGRs administered in adult fly food.

| Compound | Chemical Class/Type | Observed Chemosterilant Activity | Reference |

|---|---|---|---|

| Lufenuron | Phenyl-benzoylurea | High (Total suppression of egg hatch at 1,000 ppm) | oup.com, senasica.gob.mx |

| Triflumuron | Phenyl-benzoylurea | High (Total suppression of egg hatch at 10,000 ppm) | oup.com, senasica.gob.mx |

| Benzylphenol J2644 | Benzylphenol Derivative | Low | oup.com, senasica.gob.mx |

| Diflubenzuron | Phenyl-benzoylurea | Low | oup.com, senasica.gob.mx |

| Cyromazine | Triazine derivative | Low | oup.com, senasica.gob.mx |

| Pyriproxyfen | Pyridine-based | Low | oup.com, senasica.gob.mx |

| Methoprene | Juvenile hormone analog | Low | oup.com, senasica.gob.mx |

| Azadirachtin | Triterpenoid | Low | oup.com, senasica.gob.mx |

| Fenoxycarb | Carbamate (B1207046) | Low | oup.com, senasica.gob.mx |

| Buprofezin | Thiadiazine derivative | Low | oup.com, senasica.gob.mx |

Anti-HIV-1 Activity

The benzylphenol structural motif has served as a foundation for the design and synthesis of various derivatives with potential therapeutic applications, including activity against the Human Immunodeficiency Virus-1 (HIV-1). Research has focused on modifying the core structure to develop potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a critical class of antiretroviral drugs. nih.govnih.gov

A study focused on a series of 3-benzyloxy-linked pyrimidinylphenylamine derivatives (8a-8s) evaluated their ability to inhibit wild-type (wt) HIV-1 replication in MT-4 cell cultures. nih.gov Many of these compounds showed inhibitory effects in the lower micromolar range. nih.gov Notably, compounds 8h and 8g demonstrated excellent antiretroviral activity, comparable to the established NNRTI drug nevirapine. nih.gov Compound 8h was selected for further assays which confirmed its mechanism of action as an inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. nih.gov

In another line of research, novel 3-benzoylbenzofurans and their corresponding pyrazole (B372694) derivatives were synthesized and evaluated for anti-HIV activity. rsc.orgnih.gov The 3-benzoylbenzofuran 4b was the most potent inhibitor in this class, with IC₅₀ values of 0.49 µM and 0.12 µM against Q23 and CAP210 pseudoviruses, respectively. nih.gov Among the pyrazole derivatives, compound 5f was identified as the most potent, with an IC₅₀ value of 0.39 µM against the Q23 pseudovirus. rsc.orgnih.gov Mechanistic studies revealed that the benzofuran (B130515) derivatives 3g and 4b act as NNRTIs, while the pyrazole derivatives 5f and 5h inhibit the entry of HIV into cells. rsc.org Furthermore, compound 5f was also found to be the most active inhibitor of HIV-1 protease among the tested compounds. rsc.org

Additionally, a study on simpler benzyl phenyl ethers identified them as a new class of HIV-1 inhibitors. nih.gov In a series of ten synthesized compounds, 4-nitrobenzyl phenyl ether (3h) displayed the highest anti-HIV-1 activity, with a 50% effective concentration (EC₅₀) of 5.96 µg/ml and a therapeutic index (TI) of 18.32. nih.gov

Anti-HIV-1 Activity of 3-Benzyloxy-linked Pyrimidinylphenylamine Derivatives

Comparison of the most potent derivatives with the reference drug Nevirapine.

| Compound | EC₅₀ (µM)a | CC₅₀ (µM)b | SIc | Reference |

|---|---|---|---|---|

| 8g | 0.05 | 42 | 777 | nih.gov |

| 8h | 0.07 | >347 | >4870 | nih.gov |

| Nevirapine (Reference) | 0.113 | >15 | >133 | nih.gov |

aEC₅₀: 50% effective concentration required to inhibit HIV-1 replication. bCC₅₀: 50% cytotoxic concentration. cSI: Selectivity Index (CC₅₀/EC₅₀).

Anti-HIV-1 Activity of 3-Benzoylbenzofuran and Pyrazole Derivatives

Inhibitory activity against two different HIV-1 pseudoviruses.

| Compound | Compound Class | IC₅₀ (µM) vs. Q23d | IC₅₀ (µM) vs. CAP210d | Reference |

|---|---|---|---|---|

| 3g | 3-Benzoylbenzofuran | - | - | rsc.org |

| 4b | 3-Benzoylbenzofuran | 0.49 ± 0.11 | 0.12 ± 0.05 | rsc.org, nih.gov |

| 5f | Pyrazole Derivative | 0.39 ± 0.13 | 1.00 ± 0.15 | rsc.org, nih.gov |

| 5h | Pyrazole Derivative | <10 | 6.31 ± 0.31 | rsc.org, nih.gov |

dIC₅₀: 50% inhibitory concentration.

Metabolism and Toxicological Studies of 3 Benzylphenol

Metabolic Pathways and Biotransformation

The metabolism of 3-benzylphenol, like other phenols, primarily involves Phase I oxidation reactions followed by Phase II conjugation reactions. These processes aim to increase the compound's water solubility, thereby facilitating its excretion from the body.

Information regarding O-dephenylation as a specific metabolic pathway for this compound is not extensively detailed in the available scientific literature. This pathway is not commonly cited as a major route of metabolism for simple benzylphenols.

Conjugation is a critical Phase II metabolic process for phenolic compounds. nih.gov The primary goal of these reactions is to attach endogenous hydrophilic molecules to the phenol (B47542), creating more polar metabolites that are easily eliminated. researchgate.net For this compound, the hydroxyl group is the main site for these reactions.

Glucuronidation and Sulfonation: These are the most prevalent conjugation pathways for phenols. nih.govresearchgate.net Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfonation is mediated by sulfotransferases (SULTs). nih.gov These enzyme families are responsible for transferring glucuronic acid and a sulfonate group, respectively, to the hydroxyl moiety of this compound. These reactions significantly decrease the biological activity of the parent compound and enhance its renal clearance. researchgate.net While specific studies on this compound are limited, the metabolism of numerous phenolic compounds follows these pathways extensively. nih.gov

There is no significant evidence in the reviewed literature to suggest that this compound undergoes conjugation with benzoylornithine, which is a less common metabolic pathway.

Table 1: Key Phase II Conjugation Reactions for Phenolic Compounds

| Reaction | Enzyme Family | Endogenous Substrate | Resulting Metabolite |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Glucuronide conjugate |

| Sulfonation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Sulfate conjugate |

Cytochrome P450 (CYP) Metabolism (e.g., CYP3A4)

Phase I metabolism of phenolic compounds is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govsemanticscholar.org These enzymes catalyze oxidative reactions, such as hydroxylation, preparing the molecule for Phase II conjugation. semanticscholar.org

For phenol itself, CYP2E1 has been identified as a key enzyme in its metabolism, though other isozymes are also involved. nih.gov Substituted phenols and polyphenols are known substrates for various CYP enzymes, with CYP3A4 being one of the most significant due to its abundance and broad substrate specificity. nih.gov Mechanistic studies on certain phenol-based compounds have shown that metabolism by CYP3A4 can lead to the formation of reactive ortho-quinone derivatives. researchgate.net It is therefore highly probable that this compound undergoes oxidation via CYP enzymes, potentially including CYP3A4, which would add further hydroxyl groups to its aromatic rings.

Table 2: Cytochrome P450 Enzymes in Phenol Metabolism

| Enzyme | Role in Metabolism | Typical Reaction |

|---|---|---|

| CYP2E1 | A primary enzyme in the oxidation of phenol to hydroquinone (B1673460) and catechol. nih.gov | Hydroxylation |

| CYP2F2 | Involved in the metabolism of phenol in pulmonary microsomes. nih.gov | Hydroxylation |

| CYP3A4 | A major, versatile enzyme that metabolizes a wide range of xenobiotics, including various polyphenols. nih.govsemanticscholar.org | Oxidation, Hydroxylation |

Mechanisms of Toxicity

The toxicity of substituted phenols like this compound is often attributed to their ability to interact with and disrupt fundamental cellular structures and processes. nih.gov

The chemical nature of phenolic compounds allows them to exert toxic effects at the cellular level through direct physical mechanisms.

Cellular Membrane Disruption: Phenolic compounds are known to possess membrane-active properties. mdpi.com The amphipathic nature of this compound, containing both a hydrophobic benzyl (B1604629) group and a polar hydroxyl group, facilitates its insertion into the lipid bilayers of cell membranes. This insertion can disrupt membrane integrity, leading to increased permeability, depolarization of the membrane potential, and leakage of essential intracellular components such as ions, DNA, and proteins. mdpi.commdpi.com

Protein Denaturation: Phenols can act as organic solvents, disrupting the non-covalent interactions that maintain the native three-dimensional structure of proteins. reddit.com By interfering with the delicate balance of hydrophobic and hydrophilic interactions within a protein, this compound can cause the protein to unfold, or denature. wikipedia.orgnih.gov This loss of structure results in a loss of function, which can disrupt cellular activities and contribute to cytotoxicity. wikipedia.org

A significant mechanism of toxicity for many substituted phenols is the uncoupling of oxidative phosphorylation in mitochondria. cutm.ac.innih.gov This process disrupts the primary pathway for ATP synthesis in the cell.

Uncouplers are typically weakly acidic molecules with a bulky hydrophobic structure that allows them to function as protonophores. cutm.ac.innih.gov They disrupt the coupling between the electron transport chain and ATP synthesis by dissipating the proton motive force. wikipedia.org These agents pick up protons in the acidic intermembrane space and transport them across the inner mitochondrial membrane into the more alkaline matrix, bypassing the ATP synthase enzyme. nih.gov

This short-circuiting of the proton gradient means that the energy generated by the electron transport chain is released as heat rather than being used to produce ATP. wikipedia.org The cell's metabolism may increase in an attempt to compensate for the lack of ATP, but this is inefficient and can lead to cellular stress. wikipedia.org The structural characteristics required for this activity—an acid-dissociable hydroxyl group and a bulky hydrophobic moiety (the benzyl group)—are present in this compound, making this a plausible mechanism of its toxicity. cutm.ac.in

Table 3: Characteristics of Chemical Uncouplers of Oxidative Phosphorylation

| Characteristic | Description | Consequence |

|---|---|---|

| Protonophoric Action | Ability to transport protons across the inner mitochondrial membrane. nih.gov | Dissipation of the proton gradient. wikipedia.org |

| Weakly Acidic Nature | Allows the molecule to be protonated and deprotonated. cutm.ac.in | Facilitates proton transport down the concentration gradient. |

| Hydrophobicity | Enables diffusion across the lipid-rich mitochondrial membrane. nih.gov | Efficient shuttling between the intermembrane space and the matrix. |

| Effect on ATP Synthesis | Inhibits ATP production without stopping the electron transport chain. cutm.ac.innih.gov | Energy from substrate oxidation is lost as heat. wikipedia.org |

Toxicity Assessments and Risk Evaluation

Safety data sheets provide basic hazard classifications for this compound. It is generally labeled as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. apolloscientific.co.uk It is also classified as a substance that causes skin irritation and serious eye irritation, and may cause respiratory irritation. apolloscientific.co.uk However, beyond these general classifications, detailed toxicity assessments and quantitative risk evaluations are not available in the reviewed literature. The compound is noted on some restricted substance lists, which are compiled to manage chemicals of concern in various products, including those that may come into contact with food. oup.comoup.comiastate.edu

Table 1: Hazard Classifications for this compound

| Hazard Statement | Classification |

| Acute Toxicity, Oral | Harmful |

| Acute Toxicity, Dermal | Harmful |

| Acute Toxicity, Inhalation | Harmful |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Specific Target Organ Toxicity | May cause respiratory irritation |

This table is based on generally available safety data sheet information. apolloscientific.co.uk

Acute and Chronic Toxicity Studies

Specific data from acute toxicity studies, such as LD50 (median lethal dose) values, for this compound are not specified in the available resources. apolloscientific.co.uk Similarly, information regarding the long-term or chronic effects of exposure to this compound is limited. One safety data sheet suggests that long-term exposure is not believed to result in adverse chronic health effects based on classifications from EC Directives using animal models, but it also recommends minimizing exposure as a standard precaution. apolloscientific.co.uk No dedicated chronic toxicity studies were identified in the public domain.

Genotoxicity and Carcinogenicity Studies

There is a significant lack of publicly available research on the genotoxic (ability to damage DNA) and carcinogenic (ability to cause cancer) potential of this compound. No specific in vitro or in vivo studies assessing these endpoints for this compound were found. While some related phenolic compounds or substances found in similar industrial contexts have been studied for these effects, such data cannot be directly extrapolated to this compound. oup.comiastate.edu

Neurotoxicity

No studies were identified that specifically investigated the neurotoxic potential of this compound. The impact of this compound on the nervous system remains an uncharacterized area of its toxicological profile.

Impact on Specific Organ Systems (e.g., renal effects)